Product packaging for [1-(1-Aminoethyl)cyclopropyl]methanol(Cat. No.:CAS No. 1896847-05-4)

[1-(1-Aminoethyl)cyclopropyl]methanol

Cat. No.: B3248842
CAS No.: 1896847-05-4
M. Wt: 115.17
InChI Key: IFKKEBDJRLRCKH-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl (B3062369) Ring Systems in Organic Chemistry

The cyclopropane (B1198618) motif is a fundamental three-membered carbocycle that is present in numerous natural products and biologically active molecules. mdpi.com Its incorporation into molecular structures can significantly influence properties such as metabolic stability and binding potency. nih.gov

The cyclopropane ring is characterized by its planar structure with C-C-C bond angles of approximately 60°. This severe deviation from the ideal tetrahedral angle of 109.5° results in significant angle strain. The carbon-carbon bonds in cyclopropane are not simple sigma (σ) bonds. Instead, they are bent, or "banana" bonds, which have a higher p-character than typical sp³-hybridized carbons. This increased p-character gives the cyclopropane ring some properties that are reminiscent of a C=C double bond, including the ability to act as a donor in certain chemical reactions. The bond distance between carbon atoms is also relatively short, at around 151 pm. acs.org The rigid three-dimensional framework of the cyclopropane ring allows for well-defined spatial positioning of its substituents. nih.gov

The significant angle and torsional strain in the cyclopropane ring, often referred to as ring strain, is a key determinant of its reactivity. This stored energy provides a thermodynamic driving force for ring-opening reactions. acs.org Cyclopropanes, particularly those activated by donor and acceptor substituents, can undergo a variety of transformations, making them versatile synthetic intermediates. acs.orgresearchgate.net For instance, vinyl-substituted cyclopropanes can undergo thermal rearrangements to form cyclopentenes. acs.org The reactivity of the cyclopropane ring can be harnessed in various synthetic strategies, including cyclization and annulation reactions initiated by the ring-opening of these strained systems. researchgate.net

Significance of Aminoalcohol Functionalities in Chemical Research

The aminoalcohol motif, which contains both an amine and a hydroxyl group, is a crucial functional group arrangement in chemistry. These groups are often found in close proximity, typically in a 1,2- or 1,3-relationship, which allows for unique intramolecular interactions.

Chiral 1,2-aminoalcohols are fundamental structural motifs in a vast number of natural products and synthetic compounds with diverse biological activities. rsc.org Their importance extends to asymmetric synthesis, where they are employed as chiral building blocks, auxiliaries, and ligands for metal-catalyzed reactions and organocatalysis. rsc.orgresearchgate.net One of the prominent applications of chiral aminoalcohols is in the synthesis of chiral oxazoline (B21484) rings, which are core components of some of the most successful and widely used ligands in asymmetric catalysis. rsc.org The resolution of racemic aminoalcohols is a critical step in obtaining enantiomerically pure compounds for these applications, with methods like semipreparative HPLC with chiral stationary phases being employed. rsc.org

Aminoalcohols are capable of forming both intermolecular and intramolecular hydrogen bonds, which significantly influence their conformation and reactivity. researchgate.netacs.org The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom) within the same molecule allows for the formation of stable intramolecular hydrogen-bonded rings. rsc.orgacs.org The strength of this intramolecular hydrogen bond is influenced by factors such as the distance between the functional groups and the presence of substituents. acs.orgnih.gov For instance, electron-donating groups on the nitrogen atom can enhance the strength of the O-H···N intramolecular hydrogen bond. acs.orgacs.org This strong intramolecular hydrogen bonding can, in turn, reduce the tendency for intermolecular association. rsc.orgacs.orgacs.org In the solid state, aminoalcohols readily form hydrogen-bonded networks, with protonated amino groups (NH3+) and hydroxyl groups acting as hydrogen bond donors. researchgate.net

Historical Context and Literature Review of Analogous Cyclopropyl-Aminoalcohol Compounds

The synthesis of molecules containing the cyclopropane ring has been a topic of interest for well over a century, with early methods for preparing cyclopropanone (B1606653) derivatives being hazardous and low-yielding. organic-chemistry.org Over the years, more efficient and safer synthetic routes have been developed, such as the Kulinkovich reaction for the synthesis of cyclopropanols. nih.govnih.gov The Simmons-Smith cyclopropanation is another cornerstone reaction for converting alkenes into cyclopropanes stereospecifically and is widely used in the synthesis of natural products. mdpi.com

The combination of a cyclopropane ring with an amino acid or aminoalcohol functionality has led to the development of conformationally restricted peptides and other biologically relevant molecules. utdallas.edu For example, cyclopropane-containing β-amino acid derivatives are important building blocks for creating peptides with well-defined secondary structures and improved metabolic stability. utdallas.edu The synthesis of substituted 1-aminocyclopropane-1-carboxylic acids has been achieved through methods like the conjugate addition of ylides to diketopiperazine precursors. iaea.org

More specifically, the synthesis of cyclopropyl-aminoalcohol analogs has been explored. For instance, the synthesis of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol involves a cyclopropanation step to form the three-membered ring, followed by the introduction of the hydroxyl group. nih.gov Research into related structures, such as 4-alkylaminoaryl phenyl cyclopropyl methanones, has been driven by the search for new therapeutic agents, with these compounds being synthesized from chalcone (B49325) precursors via cyclopropanation and subsequent nucleophilic substitution. utdallas.eduiaea.org These studies highlight the ongoing interest in the synthesis and evaluation of compounds that merge the structural features of cyclopropanes and aminoalcohols.

Data Tables

Table 1: General Properties of Cyclopropane

Property Value Reference
C-C-C Bond Angle ~60° acs.org

Table 2: Properties of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Property Value Reference
Molecular Formula C₆H₁₄ClNO
IUPAC Name This compound hydrochloride researchgate.net

Prior Art in the Synthesis of Related Cyclopropylmethanol (B32771) Derivatives

The synthesis of cyclopropylmethanol and its derivatives is a well-established area of organic chemistry, with numerous methods developed over several decades. These approaches often begin with precursors such as cyclopropanecarboxylic acid or its esters, which are subsequently reduced to the corresponding alcohol.

Early and common methods involved the use of powerful reducing agents. For instance, cyclopropanecarboxylic acid can be reduced with lithium aluminum hydride (LiAlH₄) to yield cyclopropylmethanol. google.com A related approach involves the reduction of cyclopropanecarboxylic acid esters. google.com More modern variations of this ester reduction use sodium borohydride (B1222165) in conjunction with a Lewis acid catalyst, such as aluminum chloride or lithium chloride, which can be performed under normal pressure and at low temperatures. google.com

Catalytic hydrogenation represents another major route. The hydrogenation of cyclopropanecarboxylic acid esters over a zinc-chromium catalyst has been documented, though concerns over the toxicity of chromium compounds spurred further development. google.com This led to the creation of more environmentally friendly, chromium-free catalysts based on zinc oxide, which facilitate the hydrogenation under high pressure and temperature. google.com Alternatively, cyclopropanecarboxaldehyde (B31225) can serve as the starting material, undergoing hydrogenation in the presence of cobalt or nickel catalysts, such as Raney nickel, often under milder conditions. google.com

Another fundamental strategy involves building the cyclopropane ring itself. This can be achieved through the cyclopropanation of an alkene, for example, using ethyl diazoacetate with a rhodium catalyst, to form a cyclopropyl ester. rsc.org This ester is then reduced in a subsequent step to afford the desired cyclopropylmethanol derivative. rsc.org

Starting MaterialKey Reagents/CatalystProduct TypeReference
Cyclopropanecarboxylic AcidLithium Aluminum Hydride (LiAlH₄)Cyclopropylmethanol google.com
Cyclopropanecarboxylic Acid EsterSodium Borohydride, Lewis Acid (e.g., AlCl₃)Cyclopropylmethanol google.com
Cyclopropanecarboxylic Acid EsterH₂, Zinc Oxide Catalyst (Cr-free)Cyclopropylmethanol google.com
CyclopropanecarboxaldehydeH₂, Raney Nickel or Cobalt CatalystCyclopropylmethanol google.com
Alkene (e.g., Allyl Alcohol derivative)1. Ethyl Diazoacetate, Rh Catalyst 2. Ester Reduction (e.g., LiAlH₄)Substituted Cyclopropylmethanol rsc.org

Evolution of Synthetic Strategies for Cyclopropyl-Containing Structures

The strategies for constructing cyclopropane rings have evolved significantly from early, often harsh methods to highly sophisticated and stereoselective modern techniques. acs.org Initial approaches frequently involved metal-catalyzed reactions, such as those using diazoketones, which often required expensive and toxic heavy metals like rhodium or ruthenium. nih.gov

A major driver of evolution in this field has been the pursuit of greater efficiency, selectivity, and sustainability. The development of intramolecular cyclization strategies has enabled the creation of densely substituted cyclopropanes embedded within complex molecular skeletons. rsc.org Recent advancements include radical-mediated 1,3-cyclizations, which can generate highly hindered bicyclic systems containing a cyclopropane ring through processes like Minisci-type hydrogen atom transfer (HAT). rsc.org

One of the most transformative developments has been the advent of chemoenzymatic synthesis. nih.gov By engineering enzymes, such as variants of sperm whale myoglobin, chemists can now catalyze cyclopropanation reactions with exceptional levels of both diastereoselectivity and enantioselectivity. nih.gov This biocatalytic approach avoids toxic metals and complex synthetic ligands, offering a greener and often more effective alternative for creating chiral cyclopropyl ketones, which are versatile synthetic intermediates. nih.gov The evolution of synthetic strategy is often a practical process of trial and error, as demonstrated in the total synthesis of complex natural products like curvulamine, where initial bio-inspired strategies were ultimately replaced by a more robust approach involving a pyrroloazepinone building block. nih.gov This highlights a broader trend of moving from classical methods to innovative strategies that combine biocatalysis and chemocatalysis to access novel and valuable chiral scaffolds. nih.gov

Rationale for Dedicated Research on this compound

While the synthesis of simple cyclopropylmethanols is well-documented, the specific compound This compound presents a unique and compelling target for dedicated research. Its structure, featuring a quaternary carbon on the cyclopropane ring substituted with both a hydroxymethyl group and an aminoethyl group, is not accessible through the common synthetic routes previously described. The commercial availability of its hydrochloride salt in a specific stereoisomeric form, (S)-[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, indicates that it is a molecule of recognized value and potential utility. bldpharm.com This combination of structural novelty and potential applicability provides a strong rationale for focused investigation.

Unexplored Stereochemical Complexity and Conformational Landscape

The structure of This compound is notable for its significant stereochemical complexity. The molecule possesses two distinct chiral centers:

C1 of the cyclopropane ring: This carbon is bonded to four different substituents (a hydroxymethyl group, a 1-aminoethyl group, and the C2 and C3 carbons of the ring), making it a stereocenter.

The carbon of the ethyl side chain bearing the amino group: This carbon is also a stereocenter, bonded to an amino group, a methyl group, a hydrogen atom, and the cyclopropyl ring.

The presence of two stereocenters means that a total of four distinct stereoisomers can exist: two pairs of enantiomers (RR/SS and RS/SR). The rigid three-membered ring severely restricts conformational freedom, while rotation around the single bond connecting the aminoethyl side chain to the ring creates a complex conformational landscape. A thorough investigation is required to synthesize each stereoisomer selectively and to characterize its unique three-dimensional structure and conformational preferences, which are critical for its potential applications.

Potential as a Novel Chiral Building Block in Advanced Organic Synthesis

The unique structural features of This compound make it a highly promising candidate as a novel chiral building block for advanced organic synthesis. Cyclopropane-containing amino acids are recognized as important components for creating conformationally restricted peptidomimetics. nih.gov The incorporation of such rigid units into a peptide backbone can drastically alter its secondary structure and flexibility, often leading to improved metabolic stability. nih.gov

The target molecule offers several advantages as a building block:

Defined Stereochemistry: The four possible stereoisomers allow for precise control over the spatial orientation of the amine and alcohol functionalities. This is crucial for designing molecules that interact with specific biological targets. nih.gov

Orthogonal Functional Groups: The primary amine and primary alcohol are versatile functional handles that can be selectively modified to build more complex structures.

Rigid Scaffold: The cyclopropane ring acts as a rigid scaffold, locking the relative positions of the substituents and enabling the design of molecules with well-defined three-dimensional shapes.

This combination of features makes it an ideal starting material for synthesizing novel peptidomimetics, spirocyclic compounds, and other complex chiral molecules with potential applications in medicinal chemistry. nih.gov

Research Objectives and Scope of the Investigation

A dedicated investigation into This compound would be guided by a set of clear objectives designed to unlock its synthetic potential.

Research Objectives:

To design and execute a novel and efficient synthetic route that provides stereoselective access to all four stereoisomers of This compound .

To unambiguously determine the absolute and relative stereochemistry of the synthesized isomers using a combination of spectroscopic (e.g., NMR) and crystallographic techniques.

To explore the conformational landscape of each isomer through detailed spectroscopic analysis and computational modeling to understand their preferred three-dimensional structures.

To demonstrate the utility of these isomers as chiral building blocks by incorporating them into representative target structures, such as dipeptides or other scaffolds relevant to medicinal chemistry.

Scope of the Investigation: The research will focus primarily on the development of synthetic methodology, stereochemical analysis, and proof-of-concept applications in organic synthesis. The scope will encompass the synthesis of the target molecules and their derivatives, and the full characterization of all new compounds. The investigation will not extend to biological screening or the evaluation of the pharmacological properties of the synthesized molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3248842 [1-(1-Aminoethyl)cyclopropyl]methanol CAS No. 1896847-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1-aminoethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKKEBDJRLRCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Aminoethyl Cyclopropyl Methanol

Optimization of Reaction Conditions and Yields

Catalyst Selection and Loading

The choice of catalyst is paramount in achieving high efficiency and stereoselectivity in the synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol. The specific catalytic system and its loading are highly dependent on the chosen synthetic pathway.

One prominent approach involves the asymmetric cyclopropanation of vinylcarbamates. In such reactions, ruthenium(II)-Pheox catalysts have demonstrated considerable efficacy. These catalysts are known to facilitate the transfer of a carbene from a diazoester to a vinylcarbamate, leading to the formation of the cyclopropane (B1198618) ring with high levels of both diastereoselectivity and enantioselectivity. Research has shown that catalyst loading can be optimized to be as low as 1-5 mol% while still achieving excellent yields and stereocontrol. The specific Pheox ligand can be tuned to influence the stereochemical outcome of the reaction.

Another significant pathway is the reductive amination of a 1-acetylcyclopropanemethanol precursor. This transformation can be catalyzed by various transition metals, with rhodium and ruthenium complexes being particularly effective. For instance, rhodium catalysts, often supported on carbon, can facilitate the direct reductive amination, though this may sometimes be accompanied by ring-opening side reactions. Ruthenium catalysts, on the other hand, have been shown to enable a novel reaction pathway leading to pyrrolidine synthesis via ring expansion, highlighting the critical role of catalyst choice in directing the reaction outcome. The catalyst loading for these reductive amination reactions is typically in the range of 1-5 mol%.

A chemoenzymatic approach offers another avenue, where an engineered amine dehydrogenase can be employed for the asymmetric reductive amination of an α-hydroxy ketone precursor. This biocatalytic method provides high stereoselectivity under mild reaction conditions.

The table below summarizes catalyst selection for key synthetic transformations relevant to the synthesis of this compound.

Table 1: Catalyst Selection for Key Synthetic Transformations

TransformationCatalyst TypeTypical Loading (mol%)Key Advantages
Asymmetric CyclopropanationRu(II)-Pheox1 - 5High diastereoselectivity and enantioselectivity
Reductive AminationRhodium-based1 - 5Direct conversion of ketones to amines
Reductive AminationRuthenium-based1 - 5Can lead to alternative ring structures
Asymmetric Reductive AminationEngineered Amine DehydrogenaseN/A (whole-cell)High stereoselectivity, mild conditions

Isolation and Purification Techniques for Synthetic Intermediates and the Final Product

The isolation and purification of synthetic intermediates and the final this compound product are crucial steps to ensure high purity, particularly for pharmaceutical applications where stereochemical integrity is essential. A combination of chromatographic and crystallization techniques is commonly employed.

For the separation of enantiomers or diastereomers, chiral chromatography is a powerful tool. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak®) or macrocyclic glycopeptides (e.g., CHIROBIOTIC™), can effectively resolve racemic mixtures of amino alcohols. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Fractional crystallization of diastereomeric salts is another widely used method for resolving racemic amino alcohols. This technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or (R)-(+)-1,1'-bi-2-naphthol in the presence of boric acid, to form a mixture of diastereomeric salts. researchgate.net Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amino alcohol.

For non-chiral purifications of intermediates, standard techniques such as column chromatography on silica gel are frequently used. The polarity of the eluent is adjusted to achieve separation from byproducts and unreacted starting materials.

In biocatalytic approaches utilizing engineered amine dehydrogenases, purification of the final product often involves ion-exchange chromatography. chemrxiv.org For example, the product can be captured on a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution. Subsequent removal of the solvent yields the purified amino alcohol.

The table below outlines common isolation and purification techniques.

Table 2: Isolation and Purification Techniques

TechniquePurposeKey Considerations
Chiral HPLCSeparation of enantiomersSelection of chiral stationary phase and mobile phase
Fractional CrystallizationResolution of racemic mixturesChoice of chiral resolving agent and crystallization solvent
Column ChromatographyGeneral purification of intermediatesSelection of stationary phase and eluent system
Ion-Exchange ChromatographyPurification from biocatalytic reactionsResin selection and elution conditions

Comparative Analysis of Different Synthetic Pathways for Efficiency and Selectivity

Reductive Amination of a Cyclopropyl (B3062369) Ketone: This approach is attractive due to the potential commercial availability of the 1-acetylcyclopropane precursor. The efficiency and selectivity of this pathway are highly dependent on the catalyst and reaction conditions. While rhodium-catalyzed reductive amination can be direct, it may suffer from competing side reactions. The choice between different catalysts can lead to different product outcomes, which necessitates careful optimization. nih.gov The stereoselectivity of this route is introduced during the reduction step, which may require a chiral reducing agent or a chiral catalyst to achieve high enantiomeric excess.

Chemoenzymatic Synthesis: The use of engineered amine dehydrogenases for the asymmetric reductive amination of a corresponding α-hydroxy ketone presents a highly selective and environmentally friendly option. chemrxiv.org This method can provide excellent enantioselectivity under mild aqueous conditions. However, the development and optimization of the biocatalyst and the potential for substrate limitations might be considerations for large-scale production.

A comparative summary of these pathways is presented in the table below.

Table 3: Comparative Analysis of Synthetic Pathways

Synthetic PathwayKey AdvantagesKey Disadvantages
Asymmetric CyclopropanationHigh stereoselectivity in a single stepRequires synthesis of specific starting materials
Reductive AminationUtilizes potentially available ketone precursorsCatalyst-dependent selectivity, potential for side reactions
Chemoenzymatic SynthesisHigh enantioselectivity, mild and green conditionsBiocatalyst development, potential substrate limitations

Ultimately, the optimal synthetic route will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and economic considerations.

Advanced Spectroscopic and Structural Elucidation of 1 1 Aminoethyl Cyclopropyl Methanol

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and elucidating the fragmentation pathways of novel compounds. outsourcedpharma.comnih.gov For [1-(1-Aminoethyl)cyclopropyl]methanol (C₆H₁₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion, [M+H]⁺, confirming its elemental formula.

The fragmentation of primary amines in mass spectrometry is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. hnxb.org.cnlibretexts.org In the case of this compound, the primary fragmentation pathway is expected to be the cleavage of the bond between the two cyclopropyl (B3062369) carbons, one of which is bonded to the aminoethyl group. This would lead to the formation of a stable iminium ion. The presence of the cyclopropyl ring introduces unique fragmentation patterns, often involving ring-opening mechanisms that can help distinguish it from other isomers. nih.govnih.gov

HRMS is also critical for differentiating between structural isomers, such as this compound and [1-(aminomethyl)cyclopropyl]methanol. While they have identical molecular weights, their fragmentation patterns would differ significantly due to the different locations of the amino group, leading to fragment ions with distinct exact masses.

Table 1: Plausible HRMS Fragmentation Data for this compound

Fragment IonProposed StructureCalculated Exact Mass (m/z)
[M+H]⁺C₆H₁₄NO⁺116.1070
[M+H-NH₃]⁺C₆H₁₁O⁺99.0805
[M+H-H₂O]⁺C₆H₁₂N⁺98.0964
[C₅H₈N]⁺ (α-cleavage product)CH₃-CH=NH⁺-C(CH₂)₂82.0651
[C₄H₇O]⁺ (from ring opening and rearrangement)CH₂=CH-C(CH₃)OH⁺71.0491

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. omicsonline.orgyoutube.com For a molecule with the complexity of this compound, a suite of advanced 1D and 2D NMR experiments is required. The cyclopropane (B1198618) ring has a notable effect on NMR spectra, causing protons attached to it or near it to appear at an unusually high field (low ppm value) due to its magnetic anisotropy. nih.govnih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1C-~25-30 (Quaternary)
2, 3CH₂~0.4-0.8 (m)~10-15
4 (CH-NH₂)CH~2.8-3.2 (q)~50-55
5 (CH₃)CH₃~1.1-1.3 (d)~18-22
6 (CH₂OH)CH₂~3.5-3.8 (s)~65-70
NH₂NH₂~1.5-2.5 (br s)-
OHOH~2.0-3.0 (br s)-

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle. omicsonline.orgyoutube.comscience.gov

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. Key correlations would be observed between the methyl protons (5) and the methine proton (4), and among the non-equivalent protons of the cyclopropyl ring (2, 3).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons directly to the carbons they are attached to. This technique would unequivocally assign the proton signals to their corresponding carbon atoms as listed in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations and piecing together the molecular skeleton. nih.govresearchgate.net For instance, HMBC would show correlations from the methyl protons (5) to both the methine carbon (4) and the quaternary cyclopropyl carbon (1), confirming the structure of the aminoethyl side chain and its attachment point.

Table 3: Key Expected 2D NMR Correlations

ExperimentFrom Nucleus (Position)To Nucleus (Position)Information Gained
COSYH (5)H (4)Connectivity of the ethyl group
HSQCH (6)C (6)Confirms the CH₂OH group
HMBCH (5)C (1)Connects the aminoethyl group to the cyclopropane ring
HMBCH (2, 3)C (1)Confirms cyclopropane ring structure
HMBCH (6)C (1)Connects the methanol (B129727) group to the cyclopropane ring

NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å, providing critical insights into the molecule's preferred three-dimensional shape or conformation in solution. mdpi.com For a flexible molecule like this compound, NOESY can help determine the spatial arrangement of the aminoethyl and methanol substituents relative to the cyclopropane ring. researchgate.netchemrxiv.org

For instance, observing a NOE cross-peak between the protons of the methyl group (5) and the protons of the cyclopropyl ring (2, 3) would indicate a conformation where the ethyl chain is folded back over the ring. The absence of such a peak would suggest a more extended conformation. The relative intensities of NOE signals can be used to estimate internuclear distances, providing a detailed conformational model. chemrxiv.org

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without needing a specific reference standard of the analyte itself. bruker.commdpi.comresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. youtube.comox.ac.uk To determine the purity of a research sample of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (e.g., maleic anhydride) in a suitable deuterated solvent.

By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the CH₂OH protons) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. ox.ac.uknih.gov Key experimental parameters, such as a sufficiently long relaxation delay, must be carefully controlled to ensure accurate quantification. researchgate.net

Table 4: Example Data for qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Signal UsedCH₂OH (singlet)CH=CH (singlet)
Number of Protons (N)22
Integral Value (I)5.605.95
Molecular Weight (M)115.18 g/mol 98.06 g/mol
Weighed Mass (W)10.2 mg10.0 mg
Purity of Standard (P_std)Unknown (P_analyte)99.8%
Calculated Purity (P_analyte) 96.5%

Purity Calculation Formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Interaction Analysis and Hydrogen Bonding Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com They are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.govyoutube.com

FT-IR Spectroscopy would be particularly sensitive to polar bonds. The spectrum of this compound would be expected to show a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations involved in hydrogen bonding.

Raman Spectroscopy is more sensitive to non-polar, symmetric vibrations. youtube.com It would provide clear signals for the C-C bonds of the cyclopropyl ring backbone and the C-C bond of the ethyl group. The complementarity of the two techniques provides a more complete vibrational profile of the molecule. nih.gov

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H StretchAlcohol3200-3500 (Broad, Strong)Weak
N-H StretchPrimary Amine3200-3500 (Broad, Medium)Weak
C-H Stretch (sp³)Alkyl2850-3000 (Strong)Strong
C-H StretchCyclopropyl~3050 (Medium)Medium
N-H BendPrimary Amine1590-1650 (Medium)Weak
C-O StretchPrimary Alcohol1050-1075 (Strong)Weak
C-N StretchAmine1020-1250 (Medium)Medium
Cyclopropane Ring BendRing~1020 (Medium)Strong

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles.

Most importantly, for a chiral molecule, this technique can determine the absolute configuration of all stereocenters, in this case, the C1 carbon of the cyclopropane ring and the C4 carbon of the aminoethyl group. nih.govnih.gov This would definitively establish the relative and absolute stereochemistry of the molecule, which is information that is often difficult to obtain by other means.

Table 6: Hypothetical X-ray Crystallographic Data

ParameterHypothetical Value/Information Obtained
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.8 Å, b = 9.5 Å, c = 12.1 Å
Bond Length C1-C4~1.52 Å
Bond Angle C2-C1-C3~60° (internal), ~118° (external)
Torsion AngleDefines the conformation of the side chains
Absolute Config.e.g., (1R, 4S) or (1S, 4R), etc.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs in an accessible region of the electromagnetic spectrum (typically UV-Visible, from 190 to 700 nm).

The this compound molecule in its underivatized form lacks significant UV-absorbing chromophores. The primary amino group and the hydroxyl group have weak n→σ* transitions that occur at low wavelengths (below 220 nm), often in the far-UV region where atmospheric absorption and solvent interference can be problematic. The cyclopropyl group itself does not possess a chromophore in the conventional sense. Consequently, obtaining a strong, well-defined CD spectrum of the parent compound is challenging.

To overcome this limitation, several strategies can be employed:

Induced Circular Dichroism (ICD): This technique involves the formation of a complex between the chiral analyte (a non-chromophoric guest) and an achiral, chromophoric host molecule. acs.orgrsc.org The spatial arrangement of the host's chromophores is perturbed upon binding to the chiral guest, resulting in an induced CD signal in the absorption region of the host. acs.org For this compound, potential achiral hosts could include porphyrins, calixarenes, or lanthanide tris(β-diketonate) complexes, which are known to interact with amino alcohols. rsc.orgnsf.gov The sign and magnitude of the induced Cotton effects can then be correlated with the absolute configuration of the amino alcohol. acs.orgacs.org

In Situ Derivatization with Auxiliary Chromophores: A common and effective method is to introduce a chromophore into the molecule by reacting the amino or hydroxyl group with a suitable chromophoric reagent. For instance, reaction with benzoyl chloride or other aromatic acyl chlorides would introduce a strongly absorbing benzoyl group. The resulting amide or ester will exhibit characteristic Cotton effects in its CD spectrum, arising from the electronic transitions of the newly introduced chromophore, which are now influenced by the stereogenic centers of the parent molecule. The dirhodium tetraacetate [Rh₂(OAc)₄] method is particularly powerful for 1,2- and 1,3-amino alcohols, where the formation of a chiral complex with the amino and hydroxyl groups leads to predictable and interpretable CD spectra, allowing for the assignment of absolute configuration. nih.gov

The assessment of enantiomeric purity via CD spectroscopy is based on the principle that the CD signal intensity is directly proportional to the concentration difference between the two enantiomers (i.e., the enantiomeric excess, e.e.). A racemic mixture will be CD-silent, while an enantiomerically pure sample will show the maximum CD signal. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric ratios, allowing for the determination of the e.e. of an unknown sample.

Chiral Chromatography for Enantiomeric Excess Determination in Synthetic Research

Chiral chromatography is the most widely used and definitive method for the separation of enantiomers and the determination of enantiomeric excess (e.e.). uma.es This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for this purpose. chromatographyonline.comyoutube.com

For a polar molecule like this compound, both chiral GC and HPLC can be considered, though HPLC is often more direct for non-volatile amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC):

The separation of amino alcohol enantiomers is well-established using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) or benzoate (B1203000) groups. nih.gov These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for polar analytes. youtube.comnih.gov

Another approach in HPLC is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is generally preferred to avoid potential kinetic resolution or racemization during the derivatization step. nih.gov

A hypothetical HPLC separation of the enantiomers of this compound on a chiral column is detailed in the table below. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Table 1: Illustrative Chiral HPLC Separation Data for this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.52 min
Retention Time (Enantiomer 2) 10.15 min
Resolution (Rs) 2.15

Note: This data is illustrative and represents a typical separation for a chiral amino alcohol. Actual parameters would require experimental optimization.

Chiral Gas Chromatography (GC):

For GC analysis, the analyte must be volatile. This compound would require derivatization to increase its volatility and improve its chromatographic behavior. A common method is acylation of the amino and hydroxyl groups, for example, with trifluoroacetic anhydride. chromatographyonline.com The resulting derivatized enantiomers can then be separated on a chiral stationary phase. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are highly effective for the GC separation of a wide variety of chiral compounds, including amino alcohols. chromatographyonline.comresearchgate.net Chirasil-Val, a polysiloxane-based CSP functionalized with L-valine-tert-butylamide, is another classic choice for the separation of derivatized amino compounds.

The choice between HPLC and GC depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both techniques, when properly developed and validated, provide highly accurate and reliable determination of the enantiomeric excess of this compound in synthetic research. nih.gov

Computational and Theoretical Investigations of 1 1 Aminoethyl Cyclopropyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies of Ground State Geometries and Isomers

No specific DFT studies on the ground state geometries and isomers of [1-(1-Aminoethyl)cyclopropyl]methanol were found in the search results. DFT is a common method for such investigations in organic molecules. nih.govmdpi.com

Ab Initio Calculations of Molecular Orbitals and Charge Distribution

Specific ab initio calculations detailing the molecular orbitals and charge distribution for this compound were not available in the provided search results. This method provides insights into the electronic properties of molecules.

Conformational Analysis and Energy Minima Identification

Molecular Mechanics and Dynamics Simulations for Flexible Portions

No literature was found that specifically applied molecular mechanics or dynamics simulations to analyze the flexible portions of this compound. These simulations are crucial for understanding the conformational preferences of molecules. upf.edunih.gov

Potential Energy Surface Mapping for Rotational Barriers

Information regarding the potential energy surface mapping to determine rotational barriers in this compound is not present in the search results. This analysis helps in understanding the energy landscape of molecular conformations. libretexts.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

No specific predicted NMR chemical shifts or vibrational frequencies for this compound were found. Computational prediction of such parameters is a standard practice to complement experimental data. nih.govnih.gov

Computational Studies of Reaction Pathways and Transition States Relevant to its Synthesis or Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and reactivity of a specific molecule. By modeling the reaction at an atomic level, researchers can map out the entire reaction pathway, which is the sequence of geometric changes that molecules undergo as they transform from reactants to products.

A key aspect of these studies is the identification and characterization of transition states. A transition state is a specific, high-energy configuration that a molecule must pass through to complete a reaction. The energy difference between the reactants and the transition state is known as the activation energy, which is a critical factor in determining the rate of a reaction.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the energies of reactants, products, and transition states. These calculations can reveal the most energetically favorable pathway for a reaction to proceed. For example, a computational study might compare different potential routes for the synthesis of this compound to predict which method would be most efficient, or it could explore its potential reactivity with other molecules by calculating the activation barriers for various transformations.

Table 1: Example Data from a Hypothetical Reaction Pathway Calculation This table is illustrative and not based on actual data for this compound.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.5
Intermediate -5.2
Transition State 2 +15.8

Solvent Effects on Molecular Conformation and Reactivity using Continuum and Explicit Solvent Models

The solvent in which a chemical reaction or process takes place can have a profound impact on molecular conformation, reactivity, and reaction rates. Computational models that account for these solvent effects are crucial for accurate predictions. These models are generally categorized as either continuum (implicit) or explicit.

Continuum (Implicit) Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. Popular continuum models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are well-suited for calculating how a solvent might stabilize or destabilize reactants, products, and transition states, thereby influencing reaction thermodynamics and kinetics.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation along with the solute molecule. This allows for the detailed, specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be directly modeled. While more computationally expensive, explicit solvent models provide a more realistic and detailed description of the solvent environment, particularly the first solvation shell. This level of detail is critical when specific solvent-solute interactions play a key role in determining the molecular conformation or reaction mechanism. Hybrid models also exist that combine explicit and implicit approaches to balance accuracy and computational cost.

Topological Analysis of Electron Density (e.g., AIM Theory) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, is a powerful computational method used to analyze the electron density of a molecule to characterize chemical bonding. This approach moves beyond simple line-bond drawings and provides a quantitative description of atomic and bonding properties based on the topology of the electron density, a measurable quantity.

The core of the analysis involves locating critical points in the electron density, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs) found between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the chemical bond.

High electron density (ρ) and a negative Laplacian (∇²ρ < 0) at a BCP are characteristic of covalent bonds (shared interactions), where electron density is concentrated between the nuclei.

Low electron density (ρ) and a positive Laplacian (∇²ρ > 0) are indicative of closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

By analyzing these and other properties, AIM theory allows for an unambiguous partitioning of the molecular space into atomic basins, providing a theoretical basis for calculating atomic charges and other properties. For a molecule like this compound, an AIM analysis could precisely characterize the nature of its various covalent bonds (C-C, C-N, C-O, O-H, N-H, C-H) and any potential intramolecular non-covalent interactions.

Reactivity and Reaction Mechanisms of 1 1 Aminoethyl Cyclopropyl Methanol

Reactions Involving the Primary Amine Functionality

The primary amine group in [1-(1-Aminoethyl)cyclopropyl]methanol is a key site for nucleophilic reactions and derivatization. Its reactivity is influenced by the adjacent cyclopropyl (B3062369) ring, which can affect the steric and electronic environment of the nitrogen atom.

Nucleophilic Reactivity (e.g., amidation, acylation)

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with electrophilic reagents. Amidation and acylation are fundamental transformations that convert the amine into a more complex amide functionality.

Amidation: This reaction involves the coupling of the primary amine with a carboxylic acid, typically activated with a coupling agent, to form an amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).

Acylation: Acylation is achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.

ReagentProductReaction Conditions
Carboxylic Acid + Coupling AgentAmideVaries (e.g., DCC, EDC, HOBt)
Acyl ChlorideAmideBase (e.g., triethylamine, pyridine)
Acid AnhydrideAmideBase (e.g., triethylamine, pyridine)

This table presents typical reaction conditions for the amidation and acylation of primary amines, which are applicable to this compound.

Formation of Imines and their Transformations

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule.

The formation of the C=N double bond in the imine provides a new site for chemical modification. For instance, the imine can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds.

Carbonyl CompoundIntermediateFinal Product (after reduction)
Aldehyde (R'-CHO)ImineSecondary Amine
Ketone (R'-CO-R'')ImineSecondary Amine

This table illustrates the formation of imines from a primary amine and a carbonyl compound, and their subsequent reduction to secondary amines.

Selective Protection and Deprotection Strategies for the Amino Group

In multi-step syntheses, it is often necessary to protect the primary amine to prevent it from reacting with reagents intended for other parts of the molecule. A variety of protecting groups are available for amines, and their selection depends on the specific reaction conditions to be employed.

Common protecting groups for primary amines include:

Carbamates: such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is cleaved under acidic conditions. The Cbz group is introduced using benzyl chloroformate and is commonly removed by catalytic hydrogenation.

Amides: such as the trifluoroacetyl group, which can be introduced using trifluoroacetic anhydride.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound offers another avenue for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted to an ester by reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base.

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

ReactionReagentProduct
EsterificationCarboxylic Acid + Acid CatalystEster
EsterificationAcyl Chloride + BaseEster
EtherificationAlkyl Halide + BaseEther

This table summarizes common methods for the esterification and etherification of primary alcohols.

Selective Oxidation and Reduction Studies

The primary alcohol functionality can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the extent of oxidation. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will oxidize the primary alcohol to a carboxylic acid.

While the primary alcohol is already in a reduced state, studies on the reduction of derivatives of this compound, where the alcohol has been modified, could be of interest. However, direct reduction of the primary alcohol itself is not a typical transformation.

Research on the enantioselective oxidation of similar cyclopropylmethanols has been reported. For instance, the enzyme chloroperoxidase has been shown to catalyze the enantioselective oxidation of 2-methylcyclopropylmethanol to the corresponding aldehyde using tert-butyl hydroperoxide as the oxidant bldpharm.com. This suggests that enzymatic or chiral catalyst-mediated oxidations of this compound could provide access to valuable chiral building blocks.

ReagentProduct
Pyridinium chlorochromate (PCC)Aldehyde
Dess-Martin periodinaneAldehyde
Potassium permanganate (KMnO₄)Carboxylic Acid
Chromic AcidCarboxylic Acid

This table outlines the expected products from the oxidation of the primary alcohol functionality with different oxidizing agents.

Selective Protection and Deprotection Strategies for the Hydroxyl Group

Silyl (B83357) Ethers:

Silyl ethers are widely used for the protection of alcohols due to their ease of formation, stability under various non-acidic and non-fluoride conditions, and the availability of a range of silylating agents with varying steric bulk, allowing for selective protection.

Protection: The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate (e.g., tert-butyldimethylsilyl triflate, TBDMSOTf) in the presence of a base. The choice of base is crucial; common bases include imidazole, triethylamine, or 2,6-lutidine. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The bulky tert-butyldimethylsilyl (TBDMS) group provides good stability.

Deprotection: The removal of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). The strong silicon-fluoride bond drives this cleavage. Alternatively, acidic conditions, such as acetic acid in a THF/water mixture or treatment with a strong acid like hydrochloric acid in an alcohol solvent, can also be used for deprotection, although this method may be less suitable if other acid-sensitive functional groups are present.

Interactive Data Table: Common Silyl Protecting Groups for Alcohols

Protecting GroupAbbreviationCommon Reagent for ProtectionCommon Reagent for DeprotectionStability
TrimethylsilylTMSTMSCl, HMDSK2CO3 in MeOH; mild acidLow
TriethylsilylTESTESCl, TESOTfMild acid; TBAFModerate
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, TBDMSOTfTBAF; AcOH; HClHigh
tert-ButyldiphenylsilylTBDPSTBDPSClTBAF; HF-PyridineVery High

Benzyl Ethers:

Benzyl ethers offer robust protection for hydroxyl groups, being stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.

Protection: The formation of a benzyl ether from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl).

Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. This involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst on a carbon support (Pd/C). This method is generally mild and chemoselective, although it is incompatible with functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes.

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

The cyclopropane ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions under various conditions. These reactions can be promoted by acids, bases, or thermal energy and often proceed with specific regioselectivity and stereoselectivity.

Acid-Catalyzed and Base-Catalyzed Ring Opening Mechanisms

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the hydroxyl group can be protonated, converting it into a good leaving group (water). Departure of water would generate a highly unstable primary carbocation adjacent to the cyclopropane ring. More likely, the cyclopropane ring itself can be protonated, or the nitrogen of the amino group could be protonated. If the cyclopropylcarbinyl cation is formed, it is known to undergo rapid rearrangement to a more stable homoallyl cation, leading to ring-opened products. The nucleophiles present in the reaction medium (e.g., water, alcohols) can then attack the carbocation, yielding various ring-opened products. The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocation intermediates.

Base-Catalyzed Ring Opening: Base-catalyzed or base-promoted ring opening of a simple cyclopropylmethanol (B32771) is generally not a facile process. The C-C bonds of the cyclopropane ring are not electrophilic enough to be attacked by a typical base. However, if the hydroxyl group were converted to a better leaving group, intramolecular attack by the amino group could potentially facilitate a ring-opening or rearrangement, although such a pathway would depend on the specific stereochemistry and reaction conditions.

Thermally Induced Rearrangements and Isomerizations

Thermal activation can provide the energy necessary to overcome the activation barrier for the cleavage of the strained C-C bonds in the cyclopropane ring. For cyclopropylmethanol derivatives, heating can induce rearrangements. A common thermal rearrangement for cyclopropylcarbinyl systems is the vinylcyclopropane rearrangement, although this typically requires the presence of a double bond. In the case of this compound, high temperatures could potentially lead to homolytic cleavage of a C-C bond, forming a diradical intermediate that could then rearrange to form various isomeric structures, including unsaturated amines or alcohols. The specific products would depend on the stability of the possible radical intermediates and the reaction conditions.

Intramolecular Interactions and their Influence on Reactivity and Selectivity

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond acceptor and a weak donor) in this compound allows for the possibility of intramolecular hydrogen bonding. Such an interaction would involve the hydrogen of the hydroxyl group forming a hydrogen bond with the lone pair of electrons on the nitrogen atom of the amino group.

This intramolecular hydrogen bond would lead to a cyclic, chelated conformation. The stability of this conformation would depend on the length of the carbon chain separating the two functional groups. In this specific molecule, the formation of a five-membered ring through hydrogen bonding is plausible.

The presence of such an intramolecular hydrogen bond can significantly influence the molecule's reactivity and selectivity:

Reactivity of the Hydroxyl Group: The hydrogen bond would decrease the acidity of the hydroxyl proton and reduce the nucleophilicity of the oxygen atom, potentially making it less reactive towards certain reagents.

Reactivity of the Amino Group: The hydrogen bond would decrease the basicity and nucleophilicity of the amino group.

Conformational Rigidity: The cyclic conformation would restrict the molecule's conformational freedom, which could influence the stereochemical outcome of reactions at either the hydroxyl or amino group or at the cyclopropane ring itself. For instance, it could direct the approach of a reagent to a specific face of the molecule.

Kinetic and Thermodynamic Aspects of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors governing its key transformations.

Kinetics: The rates of reaction for processes like hydroxyl group protection or cyclopropane ring opening will be dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. For SN2 reactions, such as the formation of silyl or benzyl ethers, the rate will be influenced by the steric hindrance around the hydroxyl group. For acid-catalyzed ring opening, the rate will depend on the concentration of the acid and the stability of the carbocation intermediate formed.

Thermodynamics: The thermodynamic stability of reactants, intermediates, and products determines the position of equilibrium for a given reaction. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, as these reactions relieve this strain, leading to more stable, acyclic products. The formation of strong bonds, such as the Si-F bond in the deprotection of silyl ethers, provides a significant thermodynamic driving force for that process. Intramolecular hydrogen bonding contributes to the thermodynamic stability of the ground state conformation of the molecule.

Investigation of Intermediates in Reaction Pathways through Trapping or Spectroscopic Characterization

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates.

Trapping Experiments: In the context of the acid-catalyzed ring opening of this compound, carbocation intermediates are postulated. These reactive intermediates could potentially be "trapped" by carrying out the reaction in the presence of a high concentration of a potent nucleophile that is not part of the primary reaction. The isolation and characterization of the product formed from the reaction of the intermediate with the trapping agent can provide strong evidence for the existence and structure of that intermediate.

Spectroscopic Characterization: Modern spectroscopic techniques can be employed to directly observe reaction intermediates, particularly if they can be generated at low temperatures where their lifetimes are extended.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially allow for the direct observation of the signals of a carbocation intermediate or a protonated species.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy could be used to monitor the disappearance of reactant vibrational modes and the appearance of product and intermediate modes during a reaction.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates present in a reacting solution.

Due to the limited specific literature on this compound, the detailed investigation of its reaction intermediates remains an area for future research.

Derivatization and Analog Development of 1 1 Aminoethyl Cyclopropyl Methanol

Synthesis of Stereochemically Defined Derivatives and Homologs

The development of stereochemically pure derivatives of [1-(1-Aminoethyl)cyclopropyl]methanol is crucial for understanding their structure-activity relationships. Both the (R)- and (S)-enantiomers of this compound and its hydrochloride salt are commercially available, indicating that methods for their stereoselective synthesis have been established. bldpharm.combldpharm.com

An asymmetric synthesis of a related (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been described, which utilizes a phase transfer catalysis-mediated cyclopropanation. This approach, while not directly applied to this compound, demonstrates a viable strategy for the enantioselective construction of the substituted cyclopropane (B1198618) ring. nih.gov The synthesis of related 1,1-cyclopropanedimethanol has been achieved through the reduction of 1,1-cyclopropanedicarboxylic acid diethyl ester. researchgate.net Furthermore, a process for preparing cyclopropylmethanol (B32771) via the hydrogenation of cyclopropanecarboxaldehyde (B31225) has been detailed in patent literature. nih.gov The synthesis of homologous structures, such as those with an aminopropyl or larger alkyl chain in place of the aminoethyl group, can be envisioned through similar synthetic strategies, starting from appropriately substituted precursors.

Exploration of Functional Group Modifications

The functional groups of this compound offer multiple points for modification to explore structure-property relationships and optimize for various applications.

Alterations at the Aminoethyl Moiety

The primary amine of the aminoethyl moiety is a key site for derivatization. Standard organic transformations can be employed to modify this group.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce a variety of substituents. For instance, N-acetylation of amines can be achieved under catalyst- and solvent-free conditions using acetic anhydride. mdpi.com A continuous-flow acetylation method using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has also been reported. nih.gov Another approach involves the use of N,N-carbonyldiimidazole in dimethylacetamide. researchgate.net These methods can be applied to the amino group of this compound to generate a library of N-acyl derivatives. Similarly, N-alkylation can be performed to introduce different alkyl groups, thereby modulating the basicity and lipophilicity of the molecule. The synthesis of related N-β-aminoalkyl-4,5-epoxynormorphinans highlights the exploration of β-aminoethyl substitutions in medicinal chemistry. nih.gov

N-Sulfonylation: The amino group can also be converted to a sulfonamide. This modification can significantly alter the electronic and hydrogen-bonding properties of the molecule.

Modifications at the Hydroxyl Group

The primary hydroxyl group provides another handle for chemical modification, allowing for the introduction of various functionalities.

Etherification and Esterification: The hydroxyl group can be converted to an ether or an ester. For example, the synthesis of 1-methylcyclopropyl aryl ethers has been accomplished through an alkenylation-cyclopropanation sequence from phenols. researchgate.net Esterification of amino acids to their corresponding methyl esters is a common practice, often utilizing reagents like trimethylchlorosilane in methanol (B129727). nih.gov Acetylation of alcohols can be performed under solvent-free conditions with acetic anhydride. mdpi.comfrontiersin.org These methods could be adapted to produce ether and ester derivatives of this compound, which would alter its polarity and potential for hydrogen bonding.

Substitutions on the Cyclopropyl (B3062369) Ring

Modifying the cyclopropyl ring itself presents a greater synthetic challenge but offers the potential for significant structural diversification.

Gem-Dimethyl Substitution: The introduction of gem-dimethyl groups on the cyclopropane ring is a strategy used in medicinal chemistry to block metabolic oxidation and enhance potency. The synthesis of gem-dimethylcyclopropylproline, a key intermediate in some drug candidates, has been a subject of extensive research. researchgate.net

Spirocyclization: The cyclopropylamine (B47189) functionality can be utilized in the synthesis of spirocyclic compounds. For example, the reaction of cyclopropyl amides with electron-deficient alkenes can lead to the formation of spiro piperidone-cyclopropanes. rsc.org Additionally, the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones and spiro[cyclopropane-1,2'-indane]-1',3'-diones has been reported. researchgate.net Asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins can yield cyclopentylamines, which are present in various bioactive molecules. rsc.org These strategies could be employed to construct novel spirocyclic scaffolds incorporating the this compound core.

Preparation of Scaffolds Incorporating the this compound Core

The rigid and three-dimensional nature of the this compound core makes it an attractive scaffold for the design of novel chemical entities, particularly in the field of medicinal chemistry.

Peptidomimetics: The constrained geometry of the cyclopropane ring can be used to mimic peptide secondary structures. The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties to improve stability and bioavailability. nih.govnih.gov The this compound unit can serve as a scaffold to present key pharmacophoric groups in a defined spatial orientation, mimicking the side chains of amino acids in a peptide.

Spirocyclic Scaffolds: As mentioned previously, the cyclopropylamine moiety can be a precursor to various spirocyclic systems. The synthesis of spiro[cyclopropane-oxyindole] compounds has been achieved through organocatalytic reactions. ynu.edu.cn The creation of spiro compounds from 1,3-indandione (B147059) and electron-deficient olefins also provides a pathway to complex polycyclic structures. researchgate.netmdpi.com By incorporating the this compound core into such synthetic schemes, novel spirocyclic scaffolds with potential biological activity can be accessed.

Analytical Methodologies for Research of 1 1 Aminoethyl Cyclopropyl Methanol

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Batches

Chromatography is the cornerstone for the separation and purification of [1-(1-Aminoethyl)cyclopropyl]methanol from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurately determining the purity of synthesized batches. A typical method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using a UV detector, although the lack of a strong chromophore in [1-(1-Amnioethyl)cyclopropyl]methanol may necessitate the use of other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for sensitive and universal detection.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector CAD or MS
Injection Volume 5 µL

Gas Chromatography (GC) for Volatile Derivatives and Impurities

While this compound itself is not highly volatile due to its polar nature and hydrogen bonding capabilities, Gas Chromatography (GC) can be employed for the analysis of volatile impurities that may be present in a synthetic batch. These could include residual solvents (e.g., toluene, THF) or low molecular weight starting materials. For the direct analysis of the compound itself, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization strategy involves acylation or silylation of the amino and hydroxyl groups to form less polar esters or silyl (B83357) ethers, respectively. GC-Mass Spectrometry (GC-MS) is particularly powerful in this context, as it provides not only retention time data for quantification but also mass spectra for the definitive identification of impurities.

Chiral HPLC and SFC for Enantiomeric Purity Analysis of Synthesized Materials

Since this compound contains a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose. Chiral stationary phases (CSPs) are used to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. SFC is increasingly favored for chiral separations due to its advantages of high speed, efficiency, and reduced consumption of organic solvents.

Table 2: Example of Chiral Separation Conditions

ParameterChiral HPLCChiral SFC
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmChiralpak AD-3, 4.6 x 150 mm, 3 µm
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1)CO2/Methanol/Diethylamine (70:30:0.1)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C40 °C
Detector UV at 210 nmUV at 210 nm

Spectrophotometric Methods for Quantitative Analysis in Reaction Monitoring (e.g., UV-Vis for chromophores)

While this compound does not possess a strong chromophore for direct UV-Vis spectrophotometric analysis, this technique can be adapted for reaction monitoring. For instance, if a starting material or a reagent in the synthetic pathway has a distinct UV-Vis absorption profile, its disappearance can be monitored over time to track the progress of the reaction. Alternatively, derivatization of the amino group with a chromophoric agent can be performed to allow for quantitative analysis using a standard calibration curve. This approach, however, is often more laborious than chromatographic methods for routine analysis.

Potentiometric Titration for Acid-Base Properties in Chemical Contexts

Potentiometric titration is a valuable method for determining the acid-base properties of this compound, specifically the pKa of its conjugate acid. The amino group imparts basic properties to the molecule. By titrating a solution of the compound with a standard acid (e.g., HCl), a titration curve can be generated by plotting the pH of the solution against the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of this curve. This information is fundamental for understanding the compound's behavior in different pH environments, which is critical for developing purification strategies and for its application in further chemical synthesis.

Elemental Analysis for Compositional Verification of Pure Compounds

Elemental analysis is a destructive but definitive technique used to verify the elemental composition of a pure sample of this compound. This method determines the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C6H13NO. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage
CarbonC12.01672.0662.56%
HydrogenH1.0081313.10411.38%
NitrogenN14.01114.0112.17%
OxygenO16.00116.0013.89%
Total 115.18 100.00%

Conclusion and Future Research Directions

Summary of Key Research Findings on [1-(1-Aminoethyl)cyclopropyl]methanol

Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible literature. However, by examining research on analogous structures, such as (1-aminocyclopropyl)methanol (B18537) and other amino alcohols, we can infer key characteristics. The primary structural feature of this molecule is the vicinal amino alcohol motif attached to a quaternary carbon that is part of a cyclopropane (B1198618) ring. This arrangement suggests a molecule with a well-defined three-dimensional structure. The presence of two chiral centers, one at the carbon bearing the amino group and the other at the carbon with the hydroxyl group, implies the existence of four possible stereoisomers.

Research into related compounds highlights the significance of the amino alcohol group in various applications, including as building blocks in the synthesis of pharmaceuticals and as formaldehyde (B43269) scavengers. pcimag.comacs.org The cyclopropyl (B3062369) group is known to be a valuable pharmacophore in drug discovery, often enhancing metabolic stability and binding affinity. researchgate.netnih.gov The combination of these two functional groups in this compound suggests its potential as a chiral building block for complex molecule synthesis.

Unanswered Questions and Research Gaps in the Chemistry of This Compound

The novelty of this compound means that a significant number of fundamental questions remain unanswered. A primary research gap is the lack of reported, validated synthetic routes to produce this compound in good yield and high stereopurity. The development of such syntheses is a critical first step for any further investigation.

Furthermore, its fundamental chemical and physical properties have not been extensively documented. This includes a lack of detailed spectroscopic data (NMR, IR, Mass Spectrometry), which is essential for its unambiguous characterization. The conformational preferences of the molecule, influenced by the interplay between the cyclopropyl ring and the amino alcohol side chain, are also unknown. The pKa values of the amino group and the hydroxyl group, which are crucial for understanding its behavior in different chemical environments, have yet to be determined.

Proposed Future Synthetic Strategies, Including Green Chemistry Approaches

Future synthetic work on this compound should focus on stereocontrolled methods. One potential strategy involves the asymmetric addition of an ethyl-nucleophile to a chiral cyclopropyl ketone precursor, followed by stereoselective reduction of the resulting ketone and subsequent introduction of the amino group.

Potential Synthetic Approaches:

StrategyDescriptionPotential Advantages
From Cyclopropyl Ketones Asymmetric addition of an ethyl Grignard or organolithium reagent to a suitable 1-(hydroxymethyl)cyclopropanecarbaldehyde derivative, followed by stereoselective amination.Modular approach allowing for the introduction of chirality at different stages.
Ring Opening of Epoxides Nucleophilic ring-opening of a chiral 1-(1,2-epoxyethyl)cyclopropylmethanol derivative with an amine source.A well-established method for the synthesis of amino alcohols. organic-chemistry.org
Catalytic Asymmetric Hydrogenation Asymmetric transfer hydrogenation of an α-amino ketone precursor could provide a green and efficient route to the chiral amino alcohol. acs.orgUtilizes milder reaction conditions and avoids stoichiometric chiral reagents.

In line with the principles of green chemistry, future synthetic strategies should aim to minimize the use of hazardous reagents and solvents. rsc.org The use of catalytic methods, such as asymmetric hydrogenation, is highly desirable. acs.org Exploring biocatalytic approaches, for instance, using engineered enzymes for the stereoselective synthesis of cyclopropyl ketones, could also provide a sustainable route to key intermediates. nih.gov

Directions for Further Advanced Spectroscopic and Computational Investigations

A thorough spectroscopic characterization of this compound is essential. High-resolution multidimensional NMR spectroscopy (COSY, HSQC, HMBC) will be critical for assigning the proton and carbon signals and for elucidating the compound's connectivity and stereochemistry. Vibrational spectroscopy (IR and Raman) can provide information about the functional groups and their hydrogen bonding interactions.

Computational studies, primarily using density functional theory (DFT), can complement experimental findings. aip.org Such studies can be employed to:

Predict the relative energies of different conformers and stereoisomers.

Simulate vibrational and NMR spectra to aid in the interpretation of experimental data. nih.govnih.gov

Calculate electronic properties, such as molecular orbital energies and electrostatic potential maps, to understand the molecule's reactivity.

Advanced techniques like vibrational circular dichroism (VCD) could be used to determine the absolute configuration of the chiral centers, which is a crucial piece of information for its potential use in asymmetric synthesis or as a chiral ligand.

Emerging Avenues for Non-Biological Applications and Material Innovations

While the biological applications of amino alcohols and cyclopropane derivatives are well-documented, the non-biological applications of this compound remain unexplored. unl.ptresearchgate.net The presence of both a primary amine and a primary alcohol makes it a potentially valuable monomer or cross-linking agent in polymer chemistry. For instance, it could be incorporated into polyurethanes or epoxy resins to introduce specific functionalities and potentially enhance the material's thermal or mechanical properties. rsc.org

The ability of amino alcohols to scavenge formaldehyde suggests that materials incorporating this compound could be developed for air purification applications. pcimag.com Furthermore, its structure makes it a candidate for use as a chiral ligand in asymmetric catalysis, a field where the development of new and efficient ligands is always in demand. The rigid cyclopropyl backbone could enforce a specific coordination geometry around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Broader Implications for Cyclopropyl and Aminoalcohol Chemistry and their Interplay

The study of this compound and its derivatives can contribute to a deeper understanding of the interplay between the unique electronic properties of the cyclopropane ring and the reactivity of the amino alcohol moiety. The strained C-C bonds of the cyclopropane ring can influence the acidity and nucleophilicity of the adjacent functional groups.

Investigating the chemistry of this compound will provide insights into:

The effect of the cyclopropyl group on the conformational preferences of the amino alcohol side chain.

The potential for intramolecular reactions, such as ring-opening or rearrangement, driven by the release of ring strain.

The development of novel synthetic methodologies that leverage the unique reactivity of this bifunctional scaffold.

Ultimately, research into this compound will not only illuminate the properties of this specific molecule but also broaden the synthetic toolbox and conceptual understanding of cyclopropane-containing amino alcohols, a class of compounds with significant potential in diverse areas of chemistry.

Q & A

Q. How do structural modifications (e.g., substituents on the cyclopropane) affect biological activity or physicochemical properties?

  • Methodology : SAR studies introduce substituents (e.g., CF3, ) and measure logP (shake-flask method), solubility (HPLC-UV), and membrane permeability (PAMPA). Biological assays (e.g., MIC for antimicrobial activity) correlate with Hammett σ values to design potent derivatives .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.